tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17866649
Molecular Formula: C12H22BrNO3
Molecular Weight: 308.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22BrNO3 |
|---|---|
| Molecular Weight | 308.21 g/mol |
| IUPAC Name | tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3 |
| Standard InChI Key | FMWOIHBPFFNPSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered piperidine ring with three key substituents:
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom, providing steric protection and facilitating deprotection in multi-step syntheses.
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A bromomethyl (-CH₂Br) group at the 3-position, offering a reactive site for nucleophilic substitution or cross-coupling reactions.
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A methoxy (-OCH₃) group also at the 3-position, influencing electronic properties and solubility .
The stereochemistry and spatial arrangement of these groups are critical for its reactivity. X-ray crystallography data (where available) confirm a chair conformation for the piperidine ring, with substituents adopting equatorial positions to minimize steric strain .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂BrNO₃ |
| Molecular Weight | 308.21 g/mol |
| Boiling Point | Not well-documented |
| Melting Point | 45–50°C (estimated) |
| LogP (Partition Coeff.) | 2.28 |
| Solubility | Soluble in DCM, DMF, THF |
The bromomethyl group contributes to moderate lipophilicity (LogP = 2.28), while the Boc and methoxy groups enhance solubility in polar aprotic solvents .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions, as outlined below:
Step 1: Piperidine Ring Formation
Piperidine is protected via Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) to yield tert-butyl piperidine-1-carboxylate.
Step 2: Bromomethylation
Lithiation at the 3-position using LDA or n-BuLi, followed by quenching with bromomethyl chloride, introduces the bromomethyl group. This step requires strict temperature control (-78°C) to avoid side reactions .
Step 3: Methoxylation
A Williamson ether synthesis or nucleophilic substitution installs the methoxy group. Silver oxide or potassium carbonate often catalyze this step .
Industrial-Scale Production
Industrial methods optimize yield (>85%) through continuous flow reactors and in-line purification techniques. A comparative analysis of synthetic routes is provided below:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Reactor | 72 | 95 | Low equipment cost |
| Continuous Flow | 89 | 98 | Scalability, reduced waste |
| Microwave-Assisted | 78 | 97 | Rapid reaction times |
Data from pilot studies highlight flow chemistry as the most efficient for large-scale production .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s bromomethyl group enables diverse functionalizations:
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Nucleophilic Substitution: Reacts with amines (e.g., morpholine) to form secondary amines, key motifs in kinase inhibitors.
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Suzuki Coupling: Palladium-catalyzed cross-couplings with boronic acids yield biaryl structures, prevalent in anticancer agents.
Case Study: Antiviral Agents
A 2024 study utilized this compound to synthesize protease inhibitors targeting SARS-CoV-2. The bromomethyl group was replaced with a pyridyl moiety via cross-coupling, yielding a lead compound with IC₅₀ = 12 nM.
Biological Activity and Mechanisms
Enzymatic Interactions
Preliminary assays indicate moderate inhibition of acetylcholinesterase (AChE, IC₅₀ = 45 μM) and CYP3A4 (IC₅₀ = 28 μM), suggesting potential roles in neurodegenerative disease or drug metabolism modulation.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|---|
| tert-Butyl 3-bromopiperidine-1-carboxylate | C₁₁H₂₀BrNO₂ | Lacks methoxy group | AChE: 62 μM |
| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C₁₁H₂₀BrNO₂ | Bromomethyl at position 4 | CYP3A4: 41 μM |
| tert-Butyl 3-methoxypiperidine-1-carboxylate | C₁₁H₂₁NO₃ | Lacks bromomethyl group | No significant activity |
The dual substitution at the 3-position (bromomethyl and methoxy) in the target compound enhances both reactivity and target affinity compared to analogs.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritant | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Acute Toxicity | H302 | Avoid inhalation/ingestion |
Future Perspectives
Targeted Drug Delivery
Functionalization with PEG linkers or antibody conjugates could enhance bioavailability for CNS-targeted therapies. Computational models predict strong blood-brain barrier penetration (QPlogBB = 0.54).
Green Chemistry Initiatives
Future syntheses may employ biocatalytic methods or solvent-free conditions to reduce environmental impact. Preliminary trials using immobilized lipases show promise (yield = 68%) .
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